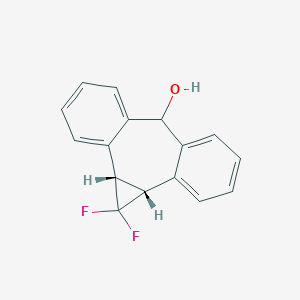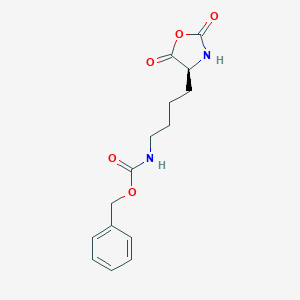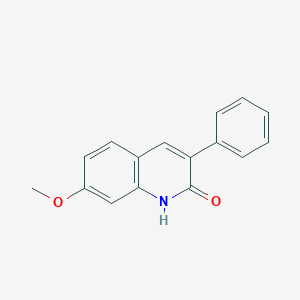
7-Methoxy-3-phenyl-2-quinolinol
Übersicht
Beschreibung
7-Methoxy-3-phenyl-2-quinolinol, also known as MPQ, is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. MPQ is a heterocyclic compound that belongs to the quinolinol family and has a molecular formula of C16H13NO2.
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-phenyl-2-quinolinol is not fully understood. However, it has been suggested that 7-Methoxy-3-phenyl-2-quinolinol exerts its biological and medicinal effects through the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemische Und Physiologische Effekte
7-Methoxy-3-phenyl-2-quinolinol has been found to exhibit various biochemical and physiological effects. It has been shown to scavenge ROS and protect cells from oxidative stress. 7-Methoxy-3-phenyl-2-quinolinol has also been found to inhibit the production of inflammatory cytokines and reduce inflammation. In addition, 7-Methoxy-3-phenyl-2-quinolinol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
7-Methoxy-3-phenyl-2-quinolinol has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 7-Methoxy-3-phenyl-2-quinolinol is also stable under various conditions, making it suitable for long-term storage. However, 7-Methoxy-3-phenyl-2-quinolinol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 7-Methoxy-3-phenyl-2-quinolinol is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the research of 7-Methoxy-3-phenyl-2-quinolinol. One potential direction is to investigate the use of 7-Methoxy-3-phenyl-2-quinolinol as a fluorescent probe for metal ions. Another direction is to explore the potential use of 7-Methoxy-3-phenyl-2-quinolinol as a chelating agent for the treatment of metal overload diseases. In addition, further research is needed to elucidate the mechanism of action of 7-Methoxy-3-phenyl-2-quinolinol and to investigate its potential use in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, 7-Methoxy-3-phenyl-2-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. 7-Methoxy-3-phenyl-2-quinolinol can be synthesized through various methods, including the Skraup synthesis, Pfitzinger reaction, and Friedlander synthesis. 7-Methoxy-3-phenyl-2-quinolinol has been extensively studied for its potential use as a fluorescent probe for metal ions, as a chelating agent for the treatment of metal overload diseases, and for its antioxidant, anti-inflammatory, and anticancer activities. 7-Methoxy-3-phenyl-2-quinolinol has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its low solubility in water and sensitivity to light and air. There are several future directions for the research of 7-Methoxy-3-phenyl-2-quinolinol, including investigating its potential use in the treatment of various diseases and elucidating its mechanism of action.
Synthesemethoden
7-Methoxy-3-phenyl-2-quinolinol can be synthesized through various methods, including the Skraup synthesis, Pfitzinger reaction, and Friedlander synthesis. The Skraup synthesis involves the condensation of aniline, glycerol, and sulfuric acid with 2-hydroxybenzaldehyde, followed by the addition of methoxyamine hydrochloride. The Pfitzinger reaction involves the reaction of 2-aminobenzophenone with glyoxylic acid, followed by the addition of methanol and hydrochloric acid. The Friedlander synthesis involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-phenyl-2-quinolinol has been extensively studied for its potential biological and medicinal properties. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. 7-Methoxy-3-phenyl-2-quinolinol has also been investigated for its potential use as a fluorescent probe for metal ions and as a chelating agent for the treatment of metal overload diseases.
Eigenschaften
IUPAC Name |
7-methoxy-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-13-8-7-12-9-14(11-5-3-2-4-6-11)16(18)17-15(12)10-13/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLACADSVJJPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475323 | |
| Record name | 7-METHOXY-3-PHENYL-2-QUINOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-phenyl-2-quinolinol | |
CAS RN |
141748-56-3 | |
| Record name | 7-METHOXY-3-PHENYL-2-QUINOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



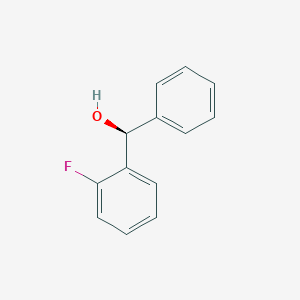
![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)
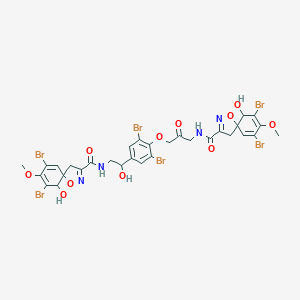

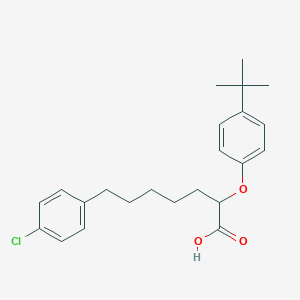
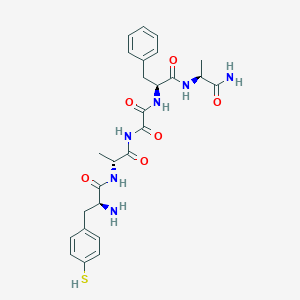
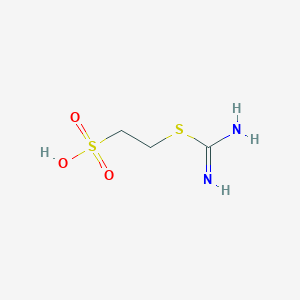
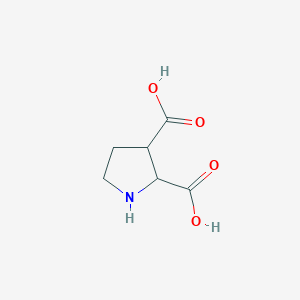
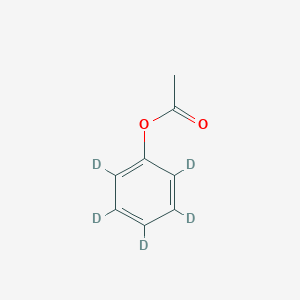
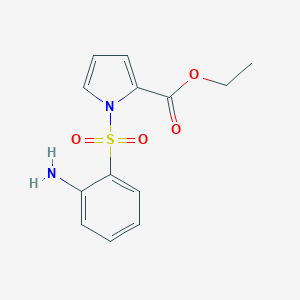
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B124415.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
